molecular formula C10H9ClN2O2 B3316049 2-Chloro-4,6-dimethoxyquinazoline CAS No. 952434-89-8

2-Chloro-4,6-dimethoxyquinazoline

Cat. No.: B3316049
CAS No.: 952434-89-8
M. Wt: 224.64 g/mol
InChI Key: QPRPCOUSQCENMQ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxyquinazoline is a heterocyclic organic compound with the molecular formula C10H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

2-Chloro-4,6-dimethoxyquinazoline and its derivatives have been found to exhibit significant anticancer activity . The primary targets of these compounds are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer drugs.

Mode of Action

The interaction of this compound with its targets results in significant changes in cellular processes. The compound and its derivatives bind strongly to DNA, EGFR, and VEGFR-2 . This binding can inhibit the function of these targets, leading to the disruption of cell proliferation and survival pathways. This ultimately leads to the death of cancer cells .

Biochemical Pathways

It is known that the compound interferes with the function of dna, egfr, and vegfr-2 . This can disrupt several cellular processes, including DNA replication, cell division, and signal transduction. The disruption of these processes can lead to cell death, particularly in cancer cells .

Pharmacokinetics

The compound’s strong binding affinity for its targets suggests that it may have good bioavailability

Result of Action

The action of this compound results in the death of cancer cells. By binding to DNA, EGFR, and VEGFR-2, the compound disrupts essential cellular processes . This leads to the inhibition of cell proliferation and survival, resulting in the death of cancer cells .

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives have been reported to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active sites of these biomolecules, potentially influencing their function.

Cellular Effects

Some quinazoline derivatives have shown antiproliferative activity against cancer cells . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4,6-dimethoxyquinazoline is not well-established. Some quinazoline derivatives have been found to bind to DNA and exert their effects at the molecular level . This can include interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some quinazoline derivatives have shown high therapeutic effect to NSCLC cells .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its chemical properties, the presence of transporters or binding proteins, and its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethoxyquinazoline typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Oxidation: 3,4-Dimethoxybenzaldehyde is oxidized using an oxidizing agent such as potassium permanganate to form 3,4-dimethoxybenzoic acid.

    Nitration: The 3,4-dimethoxybenzoic acid undergoes nitration with nitric acid to produce 3,4-dimethoxy-5-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.

    Cyclization: The 3,4-dimethoxyaniline is then reacted with formamide under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and more efficient catalysts to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different biological activities and applications.

Scientific Research Applications

2-Chloro-4,6-dimethoxyquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2-Mercapto-4,6-dimethoxyquinazoline

Uniqueness

2-Chloro-4,6-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-chloro-4,6-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-4-8-7(5-6)9(15-2)13-10(11)12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRPCOUSQCENMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289508
Record name Quinazoline, 2-chloro-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952434-89-8
Record name Quinazoline, 2-chloro-4,6-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952434-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 2-chloro-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-6-methoxyquinazoline (0.33 g) in methanol (5 mL) was added sodium methoxide (0.086 g), and the mixture was stirred at room temperature for 6 h. Water was added to the reaction mixture, and the aqueous layer was extracted with chloroform. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (silica gel, chloroform/methanol=50:1) to obtain 2-chloro-4,6-dimethoxyquinazoline (0.20 g).
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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